3-Amino-3-(pyridin-3-yl)prop-2-enenitrile
Overview
Description
3-Amino-3-(pyridin-3-yl)prop-2-enenitrile is a chemical compound with the molecular formula C8H7N3 It is known for its unique structure, which includes an amino group, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(pyridin-3-yl)prop-2-enenitrile typically involves the reaction of pyridine derivatives with appropriate nitrile and amino group precursors. One common method involves the condensation of 3-pyridinecarboxaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization and dehydration steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(pyridin-3-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyridine oxides.
Reduction: Amino derivatives.
Substitution: Substituted pyridine compounds.
Scientific Research Applications
3-Amino-3-(pyridin-3-yl)prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(pyridin-3-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound can inhibit or activate specific pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
- 3-Amino-3-(pyridin-2-yl)prop-2-enenitrile
- 3-Amino-3-(pyridin-4-yl)prop-2-enenitrile
- Ethyl 3-amino-3-(pyridin-3-yl)propanoate
Comparison: Compared to its analogs, 3-Amino-3-(pyridin-3-yl)prop-2-enenitrile is unique due to its specific positioning of the amino and nitrile groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
3-amino-3-pyridin-3-ylprop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-4-3-8(10)7-2-1-5-11-6-7/h1-3,5-6H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVMPDNCWIHLDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=CC#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740170 | |
Record name | 3-Amino-3-(pyridin-3-yl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40740170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55330-45-5 | |
Record name | 3-Amino-3-(pyridin-3-yl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40740170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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